5-Norbornene-2-yl
Overview
Description
5-Norbornene-2-yl is a bicyclic compound with a unique structure that has garnered significant interest in various fields of science and industry. Its structure consists of a fused ring system, making it a versatile scaffold for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Norbornene-2-yl can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by subsequent functionalization steps . Another method includes the reaction of 1,10-phenanthroline-5,6-dione with 5-norbornene-2-carboxaldehyde .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of nickel catalysts has been reported to facilitate the addition polymerization of norbornene derivatives, achieving high molecular weight products .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2-yl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norbornene oxide.
Reduction: Reduction reactions can convert it into norbornane derivatives.
Substitution: It participates in substitution reactions, such as the formation of norbornene derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens and organometallic compounds are frequently used.
Major Products:
Oxidation: Norbornene oxide.
Reduction: Norbornane derivatives.
Substitution: Various functionalized norbornene derivatives.
Scientific Research Applications
5-Norbornene-2-yl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Norbornene-2-yl and its derivatives often involves the formation of reactive intermediates that interact with specific molecular targets. For instance, in bioorthogonal reactions, it undergoes inverse electron demand Diels-Alder cycloaddition with tetrazines, forming stable adducts that can be used for imaging applications . In medicinal chemistry, its derivatives may interact with cellular targets to exert antitumoral effects .
Comparison with Similar Compounds
Norbornene: A closely related compound with similar reactivity but different applications.
Norbornadiene: Another bicyclic compound with distinct chemical properties.
Norbornane: The fully saturated analog of norbornene.
Uniqueness: 5-Norbornene-2-yl stands out due to its ability to undergo a wide range of chemical reactions and its versatility in forming various derivatives. Its unique structure allows for extensive functionalization, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8?,9? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLNJWOULYVFV-QPIHLSAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@@H]2C[C@H](C1C(=O)OC)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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